molecular formula C16H13FO3 B7963925 Methyl 5-(3-acetylphenyl)-2-fluorobenzoate

Methyl 5-(3-acetylphenyl)-2-fluorobenzoate

Cat. No.: B7963925
M. Wt: 272.27 g/mol
InChI Key: RPQLTPWJVJRVTD-UHFFFAOYSA-N
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Description

Methyl 5-(3-acetylphenyl)-2-fluorobenzoate: is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a fluorine atom and an acetylphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-acetylphenyl)-2-fluorobenzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzoic acid and 3-acetylphenylboronic acid.

    Suzuki-Miyaura Coupling: The first step involves the Suzuki-Miyaura coupling reaction between 2-fluorobenzoic acid and 3-acetylphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. This reaction is carried out in an organic solvent like toluene under an inert atmosphere at elevated temperatures (around 100°C) to form 5-(3-acetylphenyl)-2-fluorobenzoic acid.

    Esterification: The resulting 5-(3-acetylphenyl)-2-fluorobenzoic acid is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield this compound. This reaction is typically performed under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-acetylphenyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzoate ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of 5-(3-hydroxyphenyl)-2-fluorobenzoate.

    Oxidation: Formation of 5-(3-acetylphenyl)-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 5-(3-acetylphenyl)-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(3-acetylphenyl)-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets, while the acetyl group may influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Methyl 5-(3-acetylphenyl)-2-fluorobenzoate can be compared with other similar compounds, such as:

    Methyl 5-(3-methylphenyl)-2-fluorobenzoate: Similar structure but with a methyl group instead of an acetyl group. This compound may have different reactivity and biological activity.

    Methyl 5-(3-acetylphenyl)-2-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can alter the compound’s chemical properties and reactivity.

    Methyl 5-(3-acetylphenyl)-2-methoxybenzoate: Similar structure but with a methoxy group instead of a fluorine atom. This compound may have different solubility and biological activity.

Properties

IUPAC Name

methyl 5-(3-acetylphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-10(18)11-4-3-5-12(8-11)13-6-7-15(17)14(9-13)16(19)20-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQLTPWJVJRVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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